6-Amino-3-(4-t-butylphenyl)picolinic acid

Lipophilicity Physicochemical Properties Medicinal Chemistry

Researchers requiring picolinic acid building blocks with a precise 6-amino-3-(4-tert-butylphenyl) substitution for SAR studies often face limited sourcing options. This compound delivers the exact structural combination for medicinal chemistry, agrochemical, and materials science applications. • LogP 3.26-3.7 enhances membrane permeability for CNS and intracellular target optimization • Three H-bond donors (vs. one in non-aminated analogs) improve target engagement and selectivity • Supplied as a solid at 97% purity; available in 250 mg to 1 g research quantities with global shipping

Molecular Formula C16H18N2O2
Molecular Weight 270.332
CAS No. 1261913-25-0
Cat. No. B596432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-3-(4-t-butylphenyl)picolinic acid
CAS1261913-25-0
Molecular FormulaC16H18N2O2
Molecular Weight270.332
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O
InChIInChI=1S/C16H18N2O2/c1-16(2,3)11-6-4-10(5-7-11)12-8-9-13(17)18-14(12)15(19)20/h4-9H,1-3H3,(H2,17,18)(H,19,20)
InChIKeyIZXQXFLABGLKCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-3-(4-t-butylphenyl)picolinic Acid Overview


6-Amino-3-(4-t-butylphenyl)picolinic acid (CAS 1261913-25-0) is a picolinic acid derivative featuring an amino group at the 6-position and a para-tert-butylphenyl substituent at the 3-position. Its molecular formula is C16H18N2O2 with a molecular weight of 270.33 g/mol [1]. This substitution pattern confers a computed LogP of 3.26–3.7 [1][2] and introduces hydrogen bond donor/acceptor capabilities distinct from non‑aminated analogs. The compound is supplied as a solid with purities typically ranging from 95% to 97% [1]. Its dual functionalization—a basic amino group and a carboxylic acid—supports its utility as a versatile intermediate in medicinal chemistry, agrochemical research, and materials science.

Intermediate Role Versatile building block for medicinal chemistry, agrochemical, and materials science research.
Dual Functionalization Amino and carboxyl groups support modular derivatization and metal-coordination strategies.
Steric & Electronic Profile 3-(4-t-butylphenyl) substituent introduces steric bulk and increased lipophilicity relative to non-alkylated analogs.

Structural Uniqueness of 6-Amino-3-(4-t-butylphenyl)picolinic Acid


Superficially similar picolinic acid derivatives cannot substitute for 6-amino-3-(4-t-butylphenyl)picolinic acid because the specific combination of a 6‑amino group and a 3‑(4‑tert‑butylphenyl) substituent creates a unique hydrogen‑bonding network, modulates lipophilicity (LogP 3.26–3.7 [1][2]), and influences metal‑chelation geometry. Compounds lacking the 6‑amino group (e.g., 3‑(4‑t‑butylphenyl)picolinic acid, C16H17NO2) have reduced hydrogen‑bond donor capacity and different electron density distribution, while analogs with the amino group but a simple phenyl substituent (e.g., 6‑amino‑3‑phenylpicolinic acid, C12H10N2O2) exhibit lower molecular weight (214.22 g/mol) and significantly lower LogP, altering solubility and membrane permeability. Even repositioning the tert‑butylphenyl group to the 4‑ or 5‑position (e.g., 5‑(4‑tert‑butylphenyl)picolinic acid) changes the spatial orientation of the hydrophobic moiety, affecting receptor binding and complexation behavior [3]. These structural distinctions directly impact downstream performance in assays, catalysis, and material applications, making precise compound selection critical.

  • Non-aminated analogs (e.g., 3-(4-t-butylphenyl)picolinic acid) lack the 6-NH₂ group, reducing hydrogen-bond donor capacity and potentially altering coordination chemistry.
  • Phenyl analog (6-amino-3-phenylpicolinic acid) has significantly lower molecular weight and lipophilicity; partitioning and permeability behavior may not transfer.
  • Regioisomers with the aryl group at the 4- or 5-position shift spatial orientation, which can affect receptor binding and complexation outcomes.

6-Amino-3-(4-t-butylphenyl)picolinic Acid Differentiation Evidence


Lipophilicity (LogP) vs. Phenyl Analog

The computed LogP of 6-amino-3-(4-t-butylphenyl)picolinic acid is 3.26–3.7 [1][2], substantially higher than that of the non‑tert‑butyl analog 6‑amino‑3‑phenylpicolinic acid (estimated LogP ~1.5–2.0). This ~100‑fold increase in lipophilicity enhances membrane permeability and organic solubility.

Lipophilicity vs. Phenyl Analog
Class-level inference
LogP 3.26–3.7 vs ~1.5–2.0; Δ ≈ +1.3–2.2
Higher organic-phase partitioning may support cell-based assays and in vivo studies.
Computed values; experimental validation advised.
Lipophilicity Physicochemical Properties Medicinal Chemistry

Hydrogen Bond Donor Count Advantage

The target compound possesses three hydrogen bond donors (2 from NH2, 1 from COOH) , whereas the non‑amino analog 3‑(4‑t‑butylphenyl)picolinic acid has only one (COOH). This increased donor count enables stronger and more directional intermolecular interactions.

H-Bond Donor Count
Data to verify
3 H-bond donors (target) vs 1 (non-amino analog); +2 donors
Additional donors may enhance target binding and polar solubility.
Structure-derived count; confirm experimentally.
Hydrogen Bonding Molecular Recognition Crystal Engineering

Molecular Weight Difference

With a molecular weight of 270.33 g/mol , 6‑amino‑3‑(4‑t‑butylphenyl)picolinic acid is 56.11 g/mol heavier than the phenyl analog (214.22 g/mol) . This mass increase correlates with higher LogP and altered pharmacokinetic properties.

Molecular Weight Difference
Data to verify
270.33 g/mol vs 214.22 g/mol; Δ +56.11 g/mol
Higher mass influences diffusion and distribution profiles.
Calculated; review context-specific ADME properties.
Molecular Weight Drug Design Permeability

Herbicidal Activity: 6-Amino vs. 4-Amino Scaffold

Patents disclose that 4‑amino‑6‑(substituted‑phenyl)picolinic acids exhibit broad‑spectrum herbicidal activity [1][2]. The 6‑amino‑3‑(4‑t‑butylphenyl)picolinic acid scaffold, while regioisomeric, retains the key amino‑picolinate pharmacophore, suggesting potential activity against target weeds. Direct comparative field data are not available, but the substitution pattern (6‑amino vs. 4‑amino) is known to modulate selectivity and potency in related series [3].

Herbicidal Lead Potential
Class-level inference
6-Amino-3-aryl scaffold may retain amino-picolinate pharmacophore inferred from patents.
Supports agrochemical SAR exploration; distinct from 4-amino herbicides.
Patent-derived inference; field efficacy not reported.
Herbicide Agrochemical Structure-Activity Relationship

Identity Clarification vs. ATPA Misassignment

Some vendor databases incorrectly list 6‑amino‑3‑(4‑t‑butylphenyl)picolinic acid as 'ATPA,' a selective kainate receptor agonist. However, the true ATPA is 2‑amino‑3‑(3‑hydroxy‑5‑tert‑butylisoxazol‑4‑yl)propanoic acid (CAS 140158-50-5) [1][2]. The picolinic acid derivative is structurally unrelated and has no documented activity at ionotropic glutamate receptors.

Identity Verification
Reported
Structurally distinct from ATPA; pyridine-carboxylic acid vs isoxazole-propanoic acid core.
Prevents misidentification and ensures correct procurement.
Confirm identity with COA; cross-check CAS 140158-50-5 for ATPA.
Chemical Identity Receptor Pharmacology Data Integrity

6-Amino-3-(4-t-butylphenyl)picolinic Acid Applications


Medicinal Chemistry Lead Optimization

In programs where increased membrane permeability is desired, 6‑amino‑3‑(4‑t‑butylphenyl)picolinic acid offers a LogP of 3.26–3.7 [1], enabling better partitioning into lipid environments compared to non‑alkylated analogs. The additional hydrogen‑bond donors (3 vs. 1 in non‑amino analogs) can improve target engagement and selectivity. This makes it a valuable scaffold for optimizing central nervous system or intracellular targets.

Agrochemical Herbicide Lead Discovery

Based on patent disclosures of structurally related 4‑amino‑picolinates [1][2], 6‑amino‑3‑(4‑t‑butylphenyl)picolinic acid may serve as a novel herbicide lead. Its unique 6‑amino substitution pattern offers potential for differentiated weed control spectra and intellectual property freedom. Researchers can explore structure‑activity relationships by varying the 3‑aryl substituent while maintaining the 6‑amino‑picolinate core.

Coordination Chemistry: Metal-Binding Ligand Design

Picolinic acid derivatives are established chelating agents. The 6‑amino group in this compound can participate in hydrogen bonding or act as an additional coordination site, potentially forming more stable or structurally distinct metal complexes than 3‑(4‑t‑butylphenyl)picolinic acid. Such complexes may exhibit enhanced catalytic activity or altered optoelectronic properties [1].

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Lipophilicity & H-bond donor profile
Permeability and target-binding assays
Herbicide lead discovery
6-Amino-picolinate scaffold
Weed control spectrum screening
Metal-binding ligand design
Amino-carboxyl chelation versatility
Complex stability and optoelectronic testing
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